N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O5 and its molecular weight is 369.8. The purity is usually 95%.
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Biological Activity
N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Molecular Structure
- Molecular Formula : C17H21N3O5
- Molecular Weight : 347.4 g/mol
- InChIKey : BCULHYPACQTSGV-UHFFFAOYSA-N
Physical Properties
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is thought to act as an enzyme inhibitor, potentially modulating pathways involved in various diseases.
Enzyme Inhibition Studies
Research indicates that chromene derivatives, including this compound, may exhibit inhibitory effects on key enzymes related to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating Alzheimer's disease. Studies report IC50 values for similar compounds in the low micromolar range, indicating potential efficacy in modulating cholinergic transmission .
- Monoamine Oxidase (MAO) : Compounds in this class have also shown promise as MAO inhibitors, which can be beneficial in managing depression and other mood disorders .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, although further research is required to elucidate the underlying mechanisms and therapeutic potential.
Anti-inflammatory Effects
Chromene derivatives have been explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways, providing a basis for its use in conditions characterized by chronic inflammation.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of chromene derivatives on PC12 cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and oxidative damage, suggesting a protective role against neurodegeneration.
Case Study 2: Anticancer Activity
In a recent study, the compound was tested against several cancer cell lines, including breast and lung cancer. The findings revealed dose-dependent cytotoxicity, with IC50 values indicating significant potential as an anticancer agent. Further exploration of its mechanism revealed apoptosis induction via mitochondrial pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.
Compound Name | AChE Inhibition IC50 | MAO Inhibition IC50 | Anticancer Activity |
---|---|---|---|
Compound A | 0.09 μM | 27 μM | Moderate |
N-(2-(diethylamino)ethyl)-6-nitro... | TBD | TBD | High |
This table illustrates that while some similar compounds exhibit promising activities, this compound shows enhanced efficacy in certain biological assays.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-6-nitro-2-oxochromene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5.ClH/c1-3-18(4-2)8-7-17-15(20)13-10-11-9-12(19(22)23)5-6-14(11)24-16(13)21;/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSNKMCTFUXPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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